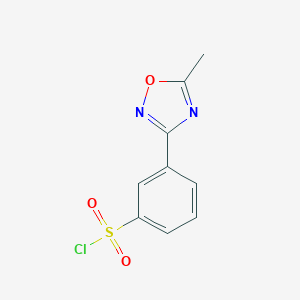

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride” is a laboratory chemical . It is used in various chemical reactions and is not recommended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H7ClN2O3S/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 . This indicates that the compound has a complex structure with multiple functional groups. Physical And Chemical Properties Analysis

This compound is a white to yellow solid with a melting point of 67-69°C . Its molecular weight is 258.68 . It is stored at ambient temperature .Applications De Recherche Scientifique

Anticancer Research

1,2,4-Oxadiazoles have been studied for their potential anticancer properties. The ability to synthesize various derivatives allows researchers to evaluate their effectiveness against different cancer cell lines. For instance, the MTT assay is commonly used to assess cell viability after treatment with these compounds .

Antiparasitic Activity

Compounds in the 1,2,4-oxadiazole family have been investigated for their antiparasitic activity. Molecular docking studies can predict the interaction of these compounds with parasitic enzymes, which is followed by in vitro testing for anti-trypanosomal activity .

Drug Design and Synthesis

The 1,2,4-oxadiazole ring is a bioisostere of amide and offers better hydrolytic and metabolic stability. This makes it a valuable pharmacophore in drug design for creating novel drug molecules with enhanced stability .

Oral Bioavailability Studies

In silico studies suggest that 1,2,4-oxadiazole derivatives comply with Lipinski’s rule of five, indicating positive oral bioavailability. This is crucial for the development of orally administered drugs .

Synthetic Chemistry

The synthesis of 1,2,4-oxadiazole derivatives involves various chemical reactions that can be performed at room temperature. These methods are significant for preparing pharmaceutically important molecules efficiently .

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It reacts violently with water, liberating toxic gas . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Propriétés

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3S/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMVPGZXUILSPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594506 |

Source

|

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10185-62-3 |

Source

|

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)

![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)